molecular formula C13H7Cl2FN2O3 B11690942 N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

Cat. No.: B11690942
M. Wt: 329.11 g/mol
InChI Key: VAUXGSAQBKFRES-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide is a chemical compound with the molecular formula C 13 H 7 Cl 2 FN 2 O 3 and a PubChem CID of 3958499 . This benzamide derivative features a distinct molecular architecture, incorporating halogen substituents (chloro and fluoro) alongside a nitro functional group. Such a structure is commonly investigated in medicinal chemistry and drug discovery research for its potential as a molecular scaffold or building block in the synthesis of more complex bioactive molecules. Its high purity makes it suitable for structure-activity relationship (SAR) studies, where researchers aim to understand how specific functional groups influence biological activity and molecular properties. The compound's specific research applications and detailed mechanism of action are areas for ongoing scientific exploration. As with all reagents of this nature, this compound is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18(20)21/h1-6H,(H,17,19)

InChI Key

VAUXGSAQBKFRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide typically involves multiple stepsThe final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. For example, the nitration process can be optimized by controlling the molar ratio of nitric acid to substrate, reaction temperature, and residence time in the reactor .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation (H₂/Pd-C in ethanol at 50°C) or via Fe/HCl systems, yielding the corresponding amine derivative, N-(2,4-dichlorophenyl)-5-fluoro-2-aminobenzamide . This reaction is critical for generating intermediates with enhanced biological activity, as reduced nitro groups often participate in covalent interactions with biological targets.

Key Mechanistic Insight :
Reduction produces reactive intermediates that can form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in enzymes, mirroring the behavior of 5-fluoro-2'-deoxyuridylate derivatives in thymidylate synthetase inhibition .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution reactions at activated positions:

  • Halogenation : Chlorination or bromination occurs at the para position to the fluorine atom under Lewis acid catalysis (e.g., FeCl₃).

  • Nitration : Further nitration is sterically hindered due to existing substituents but can proceed under fuming HNO₃/H₂SO₄ at elevated temperatures .

Optimization Note :
Reaction efficiency depends on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance electrophile activation.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 80°C) conditions, producing 5-fluoro-2-nitrobenzoic acid and 2,4-dichloroaniline .

Industrial Synthesis Relevance :
Hydrolysis protocols from related compounds (e.g., 2-chloro-4-fluoro-5-nitrotrichloromethane benzene → 2-chloro-4-fluoro-5-nitrobenzoic acid) demonstrate that concentrated H₂SO₄ at 80–100°C achieves >88% yield .

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position participates in nucleophilic substitution with strong nucleophiles (e.g., amines or alkoxides):

Reaction ConditionsProductYield
KNH₂, NH₃ (l), −33°C5-Amino derivativeModerate
NaOCH₃, DMSO, 120°C5-Methoxy derivativeHigh

Limitation : Steric hindrance from the 2-nitro and 2,4-dichlorophenyl groups reduces reactivity at adjacent positions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • 150–200°C : Loss of nitro group as NOₓ gases.

  • 250–300°C : Breakdown of the benzamide backbone into chlorinated aromatic fragments.

Interaction with Biomolecules

While not a classical "reaction," the compound forms stable complexes with enzymes via:

  • Covalent bonding : Reduced nitro intermediates bind to catalytic residues.

  • Non-covalent interactions : The dichlorophenyl moiety engages in hydrophobic interactions with protein pockets .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, derivatives of nitrobenzamide have shown promise as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Study: Inhibition of Cancer Cell Lines

  • A study evaluated the compound's effectiveness against various cancer cell lines, including melanoma and breast cancer. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases that are overactive in cancer cells. This inhibition leads to disrupted signaling pathways essential for tumor growth and survival .

Agricultural Applications

2.1 Fungicidal Properties

Research has indicated that compounds similar to this compound can serve as effective fungicides. The compound's structure suggests it may interact with fungal cellular processes, leading to growth inhibition.

Case Study: Efficacy Against Plant Pathogens

  • A series of experiments were conducted to assess the fungicidal activity of the compound against common agricultural pathogens such as Fusarium and Botrytis. The results showed that the compound significantly reduced fungal growth in vitro, indicating its potential utility in crop protection .

Conclusion and Future Directions

This compound exhibits promising applications in both medicinal chemistry and agriculture. Its anticancer properties and potential as a fungicide highlight the versatility of this compound. Future research should focus on optimizing its synthesis and exploring additional biological activities to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P-450 enzymes, affecting the synthesis of essential biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Applications/Notes
This compound C₁₃H₈Cl₂FN₂O₃ 329.12 (calculated) 2,4-Cl₂Ph, 5-F, 2-NO₂ ~3.8 Agrochemical candidate
2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide C₁₃H₇ClF₂N₂O₃ 312.65 2,4-F₂Ph, 5-NO₂, 2-Cl 3.4 Pesticide intermediate
2-chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide C₁₃H₇ClF₂N₂O₃ 312.65 3,4-F₂Ph, 5-NO₂, 2-Cl 3.5 Structural isomer of above
N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide C₁₃H₁₀ClFN₂O₂ 280.68 2-NH₂, 4-F, 5-Cl, 2-OH 2.1 Pharmaceutical intermediate
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₆H₁₀BrClF₅NO₃ 482.62 Br, 5-F, 2-trifluoropropoxy, 6-F-Cl 4.2 Herbicide intermediate

Key Observations :

  • Lipophilicity : The dichlorophenyl and nitro groups in the target compound contribute to its higher XLogP3 (~3.8) compared to difluorophenyl analogs (3.4–3.5), suggesting enhanced membrane permeability .
  • Electronic Effects: The electron-withdrawing nitro group in the target compound contrasts with the electron-donating amino and hydroxyl groups in , which may alter reactivity and metabolic stability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Chlorine substituents at the 2,4-positions improve herbicidal activity over fluorine analogs, likely due to increased hydrophobicity and target binding .
  • Metabolic Studies : Nitro groups are often reduced in vivo to amines, which may generate reactive intermediates. This contrasts with fluorine-substituted analogs, which exhibit better metabolic stability .
  • Environmental Impact : Chlorinated benzamides may persist longer in soil compared to fluorinated derivatives, necessitating further ecotoxicological studies .

Q & A

Q. What are the most reliable synthetic routes for N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 5-fluoro-2-nitrobenzoic acid derivatives with 2,4-dichloroaniline. Key steps include:

  • Acyl chloride formation : Reacting 5-fluoro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in solvents like dichloromethane (DCM) at 50°C for 1–12 hours .
  • Amide coupling : Adding 2,4-dichloroaniline under inert conditions (e.g., N₂ atmosphere) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Yield optimization : Reaction time and temperature significantly affect purity. For example, prolonged reflux (4+ hours) with SOCl₂ increases acyl chloride stability but may degrade nitro groups. Oxalyl chloride in DCM at 0–20°C reduces side reactions, yielding >90% purity in some protocols .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR spectroscopy : Compare ¹H/¹³C NMR data with literature. Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (e.g., para-fluoro splitting) .
  • X-ray crystallography : Resolve ambiguity in nitro/amide group orientations. For example, bond angles (C–N–O ~125°) and dihedral angles between benzamide and dichlorophenyl groups can validate stereoelectronic properties .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 358.1) and isotopic patterns for Cl/F atoms .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of nitro-group positioning in this compound derivatives?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during nitration, favoring para-nitro placement due to resonance effects.
  • Low temperatures (0–5°C) reduce kinetic energy, allowing thermodynamic control to dominate. For example, meta-substitution may occur in nonpolar solvents (e.g., toluene) at 50°C, but para-substitution dominates in DMF at 0°C .
  • Contradiction resolution : Conflicting reports on nitro positioning can arise from competing Friedel-Crafts vs. electrophilic aromatic substitution mechanisms. Use computational modeling (e.g., DFT) to map energy barriers for each pathway .

Q. What strategies mitigate halogen (Cl/F) displacement during functionalization of this compound?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to amine) before introducing electrophiles.
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to retain chloro/fluoro groups while modifying the benzamide core .
  • Low-temperature lithiation : Direct functionalization via LDA (lithium diisopropylamide) at –78°C minimizes Cl/F loss .

Q. How can researchers resolve contradictory bioactivity data for this compound in antimicrobial assays?

Methodological Answer:

  • Control variables : Standardize MIC (minimum inhibitory concentration) protocols (e.g., broth microdilution vs. agar diffusion) to reduce inter-lab variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine) that may skew activity .
  • Synergistic studies : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Data-Driven Research Design

Q. What computational tools predict the binding affinity of this compound to bacterial targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Staphylococcus aureus enoyl-ACP reductase (FabI), a validated antibacterial target. Focus on halogen bonding between Cl/F and Arg/Tyr residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .

Q. How can researchers optimize this compound for dual-action (antimicrobial + anticancer) activity?

Methodological Answer:

  • Hybrid design : Introduce a methylsulfonyl group (from ) to enhance DNA intercalation while retaining nitro-mediated redox cycling .
  • In vitro screens : Prioritize derivatives with IC₅₀ <10 μM in NCI-60 cancer cell lines and MIC <2 μg/mL against E. coli .
  • Toxicity profiling : Use zebrafish embryos (FET assay) to assess developmental toxicity early in optimization .

Structural and Mechanistic Analysis

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Methodological Answer:

  • Disorder issues : Chlorine/fluoro atoms may occupy multiple positions. Use SHELXL to refine anisotropic displacement parameters .
  • Twinned crystals : Collect data from multiple crystals and merge datasets using XDS or HKL-3000 .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., C–H···O nitro bonds) .

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